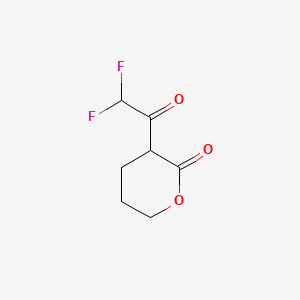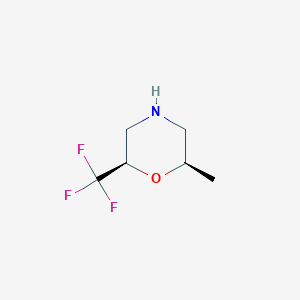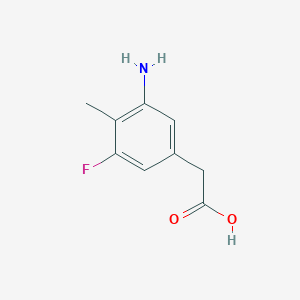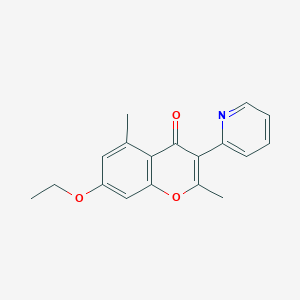
7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Appropriate starting materials such as 2,5-dimethyl-3-(pyridin-2-yl)chromen-4-one and ethylating agents.
Reaction Conditions: The reaction might be carried out under reflux conditions in the presence of a base such as potassium carbonate.
Purification: The product can be purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one would involve its interaction with specific molecular targets. This might include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound might modulate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one
- 7-Hydroxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one
Uniqueness
7-Ethoxy-2,5-dimethyl-3-(pyridin-2-yl)-4H-chromen-4-one might exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
7-ethoxy-2,5-dimethyl-3-pyridin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H17NO3/c1-4-21-13-9-11(2)16-15(10-13)22-12(3)17(18(16)20)14-7-5-6-8-19-14/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
BULRGTYASNYSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


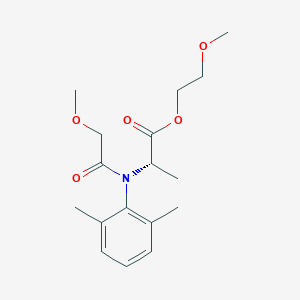
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)

![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)

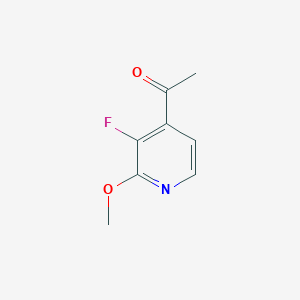
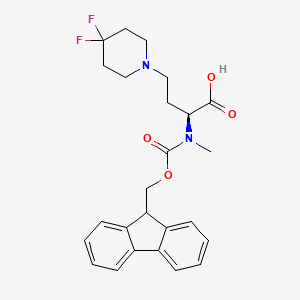
![rel-(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one](/img/structure/B12848559.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12848560.png)
